molecular formula C8H8N2O2 B194789 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 2080-75-3

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B194789
Key on ui cas rn: 2080-75-3
M. Wt: 164.16 g/mol
InChI Key: AUPLVAKFTYFHTA-UHFFFAOYSA-N
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Patent
US09156822B2

Procedure details

A mixture of intermediate 37 (3.6 g, 22 mmol) and 48% hydrogen iodide (30 mL) was heated to reflux (130° C.) and stirred for 12 h. The reaction mixture was neutralized to pH=8 with aq NaOH and then extracted with EtOAc. The combined organic layers were dried over anhydrous Na2SO4, concentrated under vacuum and purified by flash chromatography on silica gel column (elution with DCM/MeOH=80:1) to give 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one (intermediate 38) (16.9 g, 80%). HPLC: 99%, RT 1.377 min. MS (ESI) m/z 151.0 [M+H]+. mp: 186-187° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:6]2[NH:7][C:8](=[O:10])[NH:9][C:5]=2[CH:4]=1.[OH-].[Na+]>I>[OH:2][C:3]1[CH:12]=[CH:11][C:6]2[NH:7][C:8](=[O:10])[NH:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC1=CC2=C(NC(N2)=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel column (elution with DCM/MeOH=80:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=CC2=C(NC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 511.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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